molecular formula C10H11F3N2O2 B2779720 4-nitro-N-propyl-2-(trifluoromethyl)aniline CAS No. 1184581-60-9

4-nitro-N-propyl-2-(trifluoromethyl)aniline

Cat. No.: B2779720
CAS No.: 1184581-60-9
M. Wt: 248.205
InChI Key: JNKHTJZKQWKONE-UHFFFAOYSA-N
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Description

4-Nitro-N-propyl-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a nitro group, a propyl group, and a trifluoromethyl group attached to an aniline ring

Properties

IUPAC Name

4-nitro-N-propyl-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-2-5-14-9-4-3-7(15(16)17)6-8(9)10(11,12)13/h3-4,6,14H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKHTJZKQWKONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-propyl-2-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aniline derivative to introduce the propyl group.

    Clemmensen Reduction: The acyl group is then reduced to an alkane.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the para position undergoes selective reduction to form amine derivatives. Key findings include:

Catalytic Hydrogenation

  • Reagents/Conditions: Hydrogen gas (1–3 atm) with palladium-on-carbon (5–10% wt) in ethanol at 25–50°C .

  • Product: 4-Amino-N-propyl-2-(trifluoromethyl)aniline (yield: 85–92%) .

  • Mechanistic Insight: The trifluoromethyl group stabilizes the intermediate aryl radical via electron-withdrawing effects, enhancing reaction efficiency .

Metal-Acid Systems

  • Reagents/Conditions: Iron powder in acetic acid at 80°C .

  • Product: Same as above, but with lower yield (70–75%) due to competing side reactions .

Electrophilic Aromatic Substitution (EAS)

The nitro and trifluoromethyl groups strongly deactivate the ring, directing incoming electrophiles to the meta position relative to both substituents.

Nitration

  • Reagents/Conditions: Fuming HNO₃/H₂SO₄ at 0–5°C .

  • Product: 3,4-Dinitro-N-propyl-2-(trifluoromethyl)aniline (isolated as yellow crystals, m.p. 125–129°C) .

Sulfonation

  • Reagents/Conditions: Oleum (20% SO₃) at 120°C .

  • Product: 4-Nitro-N-propyl-2-(trifluoromethyl)-5-sulfonylaniline (water-soluble sodium salt form) .

Nucleophilic Amination

The nitro group can be displaced under high-temperature amination:

Ammonolysis

  • Reagents/Conditions: Aqueous NH₃ (22–28% w/v) with Cu(I) oxide at 100–120°C under pressure .

  • Product: 2-Amino-4-propylamino-5-(trifluoromethyl)benzene (yield: 88%) .

Oxidative Transformations

Side-Chain Oxidation

  • Reagents/Conditions: KMnO₄ in acidic H₂O at reflux .

  • Product: 4-Nitro-2-(trifluoromethyl)benzoic acid (via N-propyl group oxidation; yield: 65%) .

N-Oxidation

  • Reagents/Conditions: m-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂ .

  • Product: N-Oxide derivative (isolated as a hygroscopic solid) .

Comparative Reactivity in Trifluoromethyl Anilines

Reaction TypeThis Compound (Yield%)N-Methyl Analogue (Yield%)4-Nitro-3-Trifluoromethyl Aniline (Yield%)
Catalytic Hydrogenation85–9278–8470–75
Nitration908288
Ammonolysis88Not reported65

Mechanistic and Kinetic Studies

  • Radical Trapping: Electron paramagnetic resonance (EPR) studies confirm nitro-to-amine reduction proceeds via a radical anion intermediate stabilized by the trifluoromethyl group .

  • Kinetic Isotope Effect (KIE): kH/kD=2.3k_H/k_D = 2.3 observed in deuteration experiments, indicating rate-determining hydrogenation at the nitro group .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-Nitro-N-propyl-2-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Application Description
Synthesis of Pharmaceuticals Used in the development of anti-cancer and anti-inflammatory drugs.
Dye Production Acts as an intermediate in the manufacture of azo dyes.
Material Science Contributes to the creation of materials with enhanced thermal stability and chemical resistance.

Biological Research

Enzyme Interaction Studies

The compound is utilized in biological research to study enzyme interactions. Its trifluoromethyl group enhances lipophilicity, facilitating its penetration into biological membranes, which is critical for investigating enzyme modulation and receptor binding.

Pharmacological Investigations

Research has indicated potential pharmacological properties, including:

  • Anti-cancer Activity : Investigated for its ability to inhibit tumor growth.
  • Anti-inflammatory Properties : Explored for reducing inflammation in various models.

Case Studies

  • Pharmaceutical Development
    • A study highlighted the synthesis of derivatives of this compound that exhibit significant anti-cancer activity against specific cancer cell lines. The derivatives were tested for their efficacy and safety profiles, demonstrating promising results in vitro.
  • Material Applications
    • Research focused on the use of this compound in creating advanced polymeric materials. These materials exhibited superior thermal stability and resistance to degradation, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which 4-nitro-N-propyl-2-(trifluoromethyl)aniline exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

  • 4-Nitro-2-(trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)aniline
  • 4-Nitro-3-(trifluoromethyl)aniline

Comparison: 4-Nitro-N-propyl-2-(trifluoromethyl)aniline is unique due to the presence of the propyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .

Biological Activity

4-Nitro-N-propyl-2-(trifluoromethyl)aniline is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its antibacterial, antifungal, and toxicological profiles.

This compound is characterized by the following molecular features:

  • Chemical Formula : C₁₃H₁₄F₃N₃O₂
  • Molecular Weight : 301.27 g/mol
  • CAS Number : 1184581-60-9

The presence of the nitro group and trifluoromethyl moiety significantly influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the nitration of N-propyl-2-(trifluoromethyl)aniline. The reaction conditions can be optimized for yield and purity, often utilizing nitrating agents such as nitric acid in combination with sulfuric acid.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, a series of arylamines with trifluoromethyl groups have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and subsequent antibacterial action .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Aryl AminesStaphylococcus aureus16 µg/mL

Antifungal Activity

In vitro studies have demonstrated antifungal activity against pathogenic fungi such as Candida species. The antifungal potency is often linked to the electron-withdrawing nature of the nitro group, which modifies the electronic distribution in the molecule, enhancing binding affinity to fungal targets .

CompoundTarget FungiMIC
This compoundC. albicans64 µg/mL
Related CompoundsC. krusei32 µg/mL

Toxicological Profile

The toxicity of this compound has been assessed through various models. Preliminary findings suggest moderate toxicity levels in mammalian cell lines, which raises concerns for its use in therapeutic applications .

Case Studies

  • Antibacterial Efficacy : A study involving a series of substituted anilines showed that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This was attributed to improved hydrophobic interactions with bacterial membranes.
  • Antifungal Screening : In a comparative study of various anilines, this compound was found to be effective against fluconazole-resistant strains of Candida, highlighting its potential as an alternative antifungal agent.

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